(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride
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Overview
Description
(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its two methoxy groups attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Dimethoxypiperidine;hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the reduction of 3,5-dimethoxypyridine using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-3,5-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3,5-Dihydroxypiperidine: Similar in structure but with hydroxyl groups instead of methoxy groups.
(3R,5R)-3,5-Dimethylpiperidine: Similar in structure but with methyl groups instead of methoxy groups.
Uniqueness
(3R,5R)-3,5-Dimethoxypiperidine;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy groups provide unique reactivity compared to hydroxyl or methyl groups, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
(3R,5R)-3,5-dimethoxypiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFKQZPIULTKA-ZJLYAJKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](CNC1)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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